![molecular formula C17H16ClNO5 B2906668 5-(4-Chlorophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine; oxalic acid CAS No. 1217047-34-1](/img/structure/B2906668.png)
5-(4-Chlorophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine; oxalic acid
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Overview
Description
The compound is a complex organic molecule that likely contains a benzoxazepine core structure, which is a seven-membered heterocyclic compound containing nitrogen and oxygen . The “5-(4-Chlorophenyl)” part suggests a substitution with a chlorophenyl group at the 5th position of the benzoxazepine ring . Oxalic acid is a simple dicarboxylic acid, which could be involved in the synthesis or could form a salt with the benzoxazepine compound .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from a suitable benzene derivative, which would be functionalized to introduce the necessary heteroatoms and build the seven-membered ring . Oxalic acid could be involved in the final steps, possibly to form a salt with the benzoxazepine .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a seven-membered benzoxazepine ring, substituted at the 5th position by a chlorophenyl group . The exact structure would depend on the specific positions of the other substituents .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzoxazepine ring and the chlorophenyl group . The chlorine atom could potentially be replaced by other groups in a nucleophilic aromatic substitution reaction .Scientific Research Applications
Antiviral Activity
5-(4-Chlorophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine: has been studied for its potential antiviral properties. Research indicates that certain derivatives of this compound, specifically sulfonamide derivatives, have shown inhibitory activity against the tobacco mosaic virus . This suggests potential applications in the development of antiviral agents for agricultural use, particularly in protecting plants from viral pathogens.
Antileishmanial and Antimalarial Activity
Derivatives of the compound have also been explored for their antileishmanial and antimalarial activities. These studies are crucial as they address neglected tropical diseases affecting millions worldwide. The compound’s derivatives could serve as a basis for developing new pharmacophores for safe and effective antileishmanial and antimalarial agents .
Metal-binding Properties
Oxalic acid: is known for its metal-binding properties. It is particularly effective in forming stable, water-soluble salts with ferric iron, such as the ferrioxalate ion. This property is utilized in rust removal agents, where oxalic acid can remove rust by forming a complex with the iron .
Industrial Cleaning Agent
In industrial settings, oxalic acid is used as a cleaning agent to remove rust and stains from equipment. Its efficacy in cleaning operations makes it a valuable component in maintaining machinery and extending its operational life .
Textile Industry
Oxalic acid finds applications in the textile industry as a bleaching agent. It is used to bleach clothes and textiles, ensuring the removal of stains and the brightening of fabric colors without damaging the material .
Photographic Film Development
The reducing properties of oxalic acid are utilized in the photographic industry. It serves as a reducing element in the development process of photographic film, contributing to the image development on the film .
Wastewater Treatment
Oxalic acid is also employed in wastewater treatment plants. It is used to remove calcium deposits (lime) from water, which is essential in preventing the buildup of scale in pipes and machinery .
Stone Polishing and Wood Bleaching
Due to its effectiveness as a bleaching agent, oxalic acid is used for polishing stones and bleaching wood. It can restore the natural appearance of stone surfaces and wood without causing damage, making it a preferred choice for conservation and restoration efforts .
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with their targets, leading to diverse biochemical changes.
Biochemical Pathways
Compounds with similar structures, such as 4-chlorophenylacetic acid, have been identified as xenobiotic metabolites, suggesting they may be involved in xenobiotic metabolism pathways .
Result of Action
The diverse biological activities of similar compounds suggest that the compound could have a wide range of effects at the molecular and cellular level .
properties
IUPAC Name |
5-(4-chlorophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO.C2H2O4/c16-12-7-5-11(6-8-12)15-13-3-1-2-4-14(13)18-10-9-17-15;3-1(4)2(5)6/h1-8,15,17H,9-10H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIARDEJESCTGDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C(N1)C3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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